molecular formula C11H12N2OS B14387310 5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one CAS No. 87427-83-6

5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

Cat. No.: B14387310
CAS No.: 87427-83-6
M. Wt: 220.29 g/mol
InChI Key: SCXSBHSHEWVZAU-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is an organic compound that belongs to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the thiadiazine ring.

Preparation Methods

The synthesis of 5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and an appropriate base, followed by cyclization to form the thiadiazine ring. The reaction conditions typically include refluxing in an organic solvent such as ethanol or methanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles such as halides or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one include other thiadiazine derivatives such as 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one . These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of new materials and therapeutic agents.

Properties

CAS No.

87427-83-6

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9(5-8(7)2)10-6-15-11(14)13-12-10/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

SCXSBHSHEWVZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)SC2)C

Origin of Product

United States

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